molecular formula C13H15F2N3O B11740583 {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine

Cat. No.: B11740583
M. Wt: 267.27 g/mol
InChI Key: RTRWXJOITVKSRJ-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the difluoromethyl group through a halogen exchange reaction. The final step involves the coupling of the pyrazole derivative with 2-methoxybenzylamine under controlled conditions, such as using a base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethylamines.

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine
  • {[1-(chloromethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine
  • {[1-(bromomethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine

Uniqueness

The presence of the difluoromethyl group in {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(2-methoxyphenyl)methyl]amine distinguishes it from its analogs. This group can significantly influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C13H15F2N3O

Molecular Weight

267.27 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-(2-methoxyphenyl)methanamine

InChI

InChI=1S/C13H15F2N3O/c1-19-12-5-3-2-4-10(12)8-16-9-11-6-7-17-18(11)13(14)15/h2-7,13,16H,8-9H2,1H3

InChI Key

RTRWXJOITVKSRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=NN2C(F)F

Origin of Product

United States

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